Cas no 1125-52-6 (1-Bromo-2,3,4,5-tetrachlorobenzene)
1-Bromo-2,3,4,5-tetrachlorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-2,3,4,5-tetrachloro benzene
- 1-Bromo-2,3,4,5-tetrachlorobenzene
-
Computed Properties
- Exact Mass: 291.80173
Experimental Properties
- PSA: 0
1-Bromo-2,3,4,5-tetrachlorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B268945-25mg |
1-Bromo-2,3,4,5-tetrachlorobenzene |
1125-52-6 | 25mg |
$ 173.00 | 2023-04-18 | ||
| TRC | B268945-50mg |
1-Bromo-2,3,4,5-tetrachlorobenzene |
1125-52-6 | 50mg |
$ 316.00 | 2023-04-18 | ||
| TRC | B268945-100mg |
1-Bromo-2,3,4,5-tetrachlorobenzene |
1125-52-6 | 100mg |
$ 592.00 | 2023-04-18 | ||
| TRC | B268945-250mg |
1-Bromo-2,3,4,5-tetrachlorobenzene |
1125-52-6 | 250mg |
$ 1183.00 | 2023-04-18 |
1-Bromo-2,3,4,5-tetrachlorobenzene Related Literature
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-Bromo-2,3,4,5-tetrachlorobenzene
Comprehensive Overview of 1-Bromo-2,3,4,5-tetrachlorobenzene (CAS No. 1125-52-6)
1-Bromo-2,3,4,5-tetrachlorobenzene (CAS No. 1125-52-6) is a halogenated aromatic compound with a unique chemical structure and a wide range of applications in various scientific and industrial fields. This compound is characterized by its bromine and chlorine substituents on the benzene ring, which impart specific chemical and physical properties that make it valuable in research and development.
The molecular formula of 1-Bromo-2,3,4,5-tetrachlorobenzene is C6HCl4Br, and its molecular weight is approximately 287.86 g/mol. The compound is a colorless to pale yellow solid at room temperature with a melting point of around 98-99°C and a boiling point of approximately 300°C. Its solubility in water is low, but it dissolves well in organic solvents such as dichloromethane, acetone, and ethanol.
In the realm of organic synthesis, 1-Bromo-2,3,4,5-tetrachlorobenzene serves as a versatile building block for the preparation of more complex molecules. Its bromine and chlorine substituents can be selectively functionalized through various chemical reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions (such as Suzuki-Miyaura coupling), and radical reactions. These transformations enable the synthesis of compounds with diverse functionalities and applications in pharmaceuticals, materials science, and agrochemicals.
Recent research has highlighted the potential of 1-Bromo-2,3,4,5-tetrachlorobenzene in the development of novel pharmaceuticals. For instance, studies have explored its use as an intermediate in the synthesis of antiviral agents and anticancer drugs. The bromine substituent can be replaced with other functional groups to enhance the biological activity and pharmacokinetic properties of the final products. Additionally, the compound's stability under various reaction conditions makes it suitable for multi-step synthetic processes.
In the field of materials science, 1-Bromo-2,3,4,5-tetrachlorobenzene has been investigated for its potential in the synthesis of advanced polymers and coatings. The presence of multiple halogen substituents allows for controlled polymerization reactions, leading to materials with tailored properties such as improved thermal stability and mechanical strength. These materials find applications in electronics, automotive industries, and protective coatings.
The environmental impact of 1-Bromo-2,3,4,5-tetrachlorobenzene has also been a subject of interest. Studies have shown that while the compound itself is not highly toxic to aquatic organisms at low concentrations, its persistence in the environment can be a concern. Therefore, proper handling and disposal practices are essential to minimize any potential environmental risks.
In conclusion, 1-Bromo-2,3,4,5-tetrachlorobenzene (CAS No. 1125-52-6) is a valuable compound with diverse applications in organic synthesis, pharmaceutical development, materials science, and environmental studies. Its unique chemical structure and reactivity make it an important building block for researchers and industrial chemists alike. Ongoing research continues to uncover new possibilities for its use in various fields.
1125-52-6 (1-Bromo-2,3,4,5-tetrachlorobenzene) Related Products
- 100191-20-6(1,4-Dibromo-2,3-dichlorobenzene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)